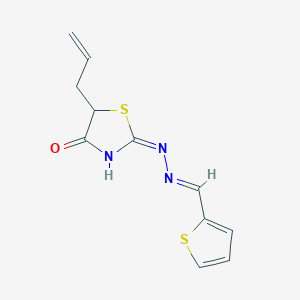
4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial and Antiviral Applications
Sulfonamide derivatives have been explored for their potential in treating infectious diseases, such as malaria and COVID-19. A study demonstrated that certain sulfonamide compounds exhibit significant antimalarial activity, with one compound showing exceptional efficacy due to the presence of a quinoxaline moiety. Moreover, these compounds were tested against COVID-19 targets, revealing promising binding energy, suggesting their potential role in combating COVID-19 through molecular docking studies (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has shown that these compounds possess potent electrophysiological activity in cardiac models, comparable to known class III agents. This indicates their potential in treating arrhythmias, offering a new avenue for cardiac drug development (Morgan et al., 1990).
Anticoccidial Activity
Sulfonamide derivatives have also been found to exhibit anticoccidial activity, which is crucial for treating parasitic infections in poultry. Studies have identified 2-substituted PABAs, particularly those with alkoxy, alkylthio, and alkylamino groups, as potent anticoccidial agents (Rogers et al., 1964).
Enzyme Inhibition for Drug Discovery
The inhibition of carbonic anhydrases by aromatic sulfonamide inhibitors represents another significant application. These inhibitors have shown efficacy against several isoenzymes, highlighting their potential in designing drugs for conditions like glaucoma, epilepsy, and cancer (Supuran et al., 2013).
作用機序
Target of Action
The primary target of 4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide, also known as Tacedinaline, is Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and suppression of gene transcription .
Mode of Action
Tacedinaline acts as a selective inhibitor of HDAC1 . It binds to the enzyme and inhibits its activity, leading to an increase in the acetylation of histones . This results in the relaxation of chromatin and enhanced gene transcription . The IC50 value for HDAC1 is 0.9 μM .
Biochemical Pathways
The inhibition of HDAC1 by Tacedinaline affects various biochemical pathways. It leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation . This results in the inhibition of cell growth and induction of apoptosis in various tumor cell lines .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The result of Tacedinaline’s action is the inhibition of cell growth and induction of apoptosis in various tumor cell lines . It has demonstrated antitumor activity against several tumor models, including chemo-resistant mouse pancreatic ductal carcinoma and the human prostate tumor model LNCaP .
生化学分析
Biochemical Properties
4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is known to inhibit HDAC1, with an IC50 of 0.57 μM, causing cell cycle arrest at the G1 phase . This compound interacts with several enzymes, proteins, and other biomolecules, particularly those involved in cell cycle regulation .
Cellular Effects
In cellular processes, this compound shows a cytostatic effect with a concomitant increase at the G0/G1 phase, a reduction at the S phase level, and increased apoptosis in A-549 and LX-1 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically inhibits the activity of HDAC1, leading to changes in gene expression and cell cycle arrest .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stable effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
特性
IUPAC Name |
4-acetamido-N-[2-[(2,4,6-trimethylphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-13-11-14(2)19(15(3)12-13)28(26,27)22-10-9-21-20(25)17-5-7-18(8-6-17)23-16(4)24/h5-8,11-12,22H,9-10H2,1-4H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMKMKGBPPDORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1-(2-phenylethyl)urea](/img/structure/B2837020.png)
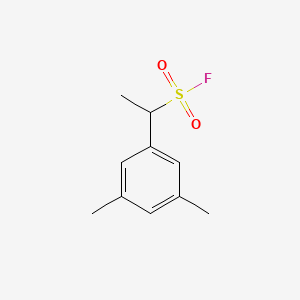


![7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2837028.png)

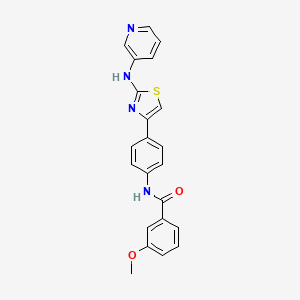
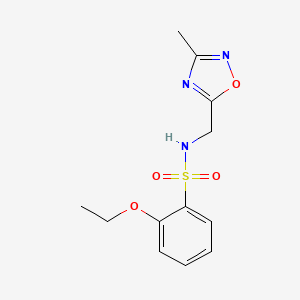
![3-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2837033.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2837034.png)
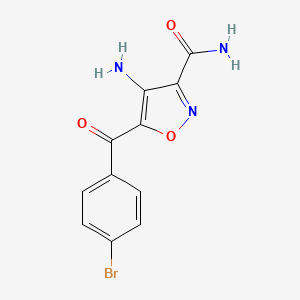
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)

